2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a pyrrolo[3,4-c]pyrrole structure, which is further substituted with a 3-chlorobenzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrrolo[3,4-c]pyrrole intermediate, which is then subjected to sulfonylation using 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single nitrogen atom in a five-membered ring.
Pyrrolidine: A saturated analog of pyrrole with a similar ring structure but without aromaticity.
Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids.
Uniqueness
2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its fused ring structure and the presence of a chlorobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17ClN4O2S |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)sulfonyl-2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C16H17ClN4O2S/c17-14-3-1-4-15(7-14)24(22,23)21-10-12-8-20(9-13(12)11-21)16-18-5-2-6-19-16/h1-7,12-13H,8-11H2 |
InChI Key |
WJDJYUNWRRDSIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC=N3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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